molecular formula C10H13BrMg B2408778 3-tert-Butylphenylmagnesium bromide CAS No. 63488-09-5

3-tert-Butylphenylmagnesium bromide

Cat. No.: B2408778
CAS No.: 63488-09-5
M. Wt: 237.423
InChI Key: ZQWBGBRNKPSCTD-UHFFFAOYSA-M
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Description

3-tert-Butylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The molecular formula of this compound is C10H13BrMg, and it has a molecular weight of 237.4217 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-tert-Butylphenylmagnesium bromide can be synthesized through the reaction of 3-tert-butylbromobenzene with magnesium in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The product is often supplied as a solution in tetrahydrofuran (THF) or other suitable solvents .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylphenylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-tert-Butylphenylmagnesium bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-tert-Butylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butylphenylmagnesium bromide is unique due to the presence of both the tert-butyl and phenyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in various reactions .

Properties

IUPAC Name

magnesium;tert-butylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWUAUAZIODHRU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C[C-]=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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